molecular formula C11H9N B014346 3-Phenylpyridine CAS No. 1008-88-4

3-Phenylpyridine

Cat. No. B014346
CAS RN: 1008-88-4
M. Wt: 155.2 g/mol
InChI Key: HJKGBRPNSJADMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-Phenylpyridine, such as 2-phenyl-3-aminopyridine, has been reported using cost-effective and high-yielding steps from commercially available starting materials. For example, the in situ protection of 2-chloro-3-aminopyridine followed by Suzuki coupling and subsequent hydrolysis provided key intermediates efficiently (Caron et al., 2001). Another approach for synthesizing disubstituted 3-phenyl derivatives involved coupling 2-aminopyridine with various carbonyl compounds, demonstrating the versatility of methods available for synthesizing phenylpyridine derivatives (Roslan et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-Phenylpyridine derivatives has been elucidated through various techniques, including NMR spectroscopy and X-ray diffraction, providing insights into the arrangement of atoms and the electronic environment within these molecules. For instance, studies on related phenylpyridine compounds have confirmed the expected structural features and have shed light on the interactions between different substituents (Fischer & Troschütz, 2003).

Chemical Reactions and Properties

3-Phenylpyridine and its derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For example, the prototropic reaction of 3-methylpyridine with styrene, related to 3-Phenylpyridine reactivity, showcases the high mobility of certain hydrogens in the pyridine ring, leading to the formation of new carbon-nitrogen bonds (Chumakov & Ledovskikh, 1965).

Safety And Hazards

3-Phenylpyridine is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound and to use only outdoors or in a well-ventilated area .

Future Directions

In terms of future directions, the paucity of transition metal-catalysed strategies for LSF of pyridine-containing drugs gives the opportunity to further developments beyond C−H borylation . Another aspect which deserves more attention is the enantioselective LSF of pyridine-containing drugs .

properties

IUPAC Name

3-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKGBRPNSJADMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061404
Record name 3-Phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylpyridine

CAS RN

1008-88-4
Record name 3-Phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-PHENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDZ6KB7JVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dppf
Quantity
0.05 mmol
Type
reagent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.03 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three
Yield
84

Synthesis routes and methods III

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
92

Synthesis routes and methods IV

Procedure details

Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.06 mmol
Type
reagent
Reaction Step Three
Yield
85

Synthesis routes and methods V

Procedure details

Quantity
0 mmol
Type
reactant
Reaction Step One
Quantity
1.6 mmol
Type
reactant
Reaction Step Two
Yield
72

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenylpyridine
Reactant of Route 2
Reactant of Route 2
3-Phenylpyridine
Reactant of Route 3
Reactant of Route 3
3-Phenylpyridine
Reactant of Route 4
Reactant of Route 4
3-Phenylpyridine
Reactant of Route 5
Reactant of Route 5
3-Phenylpyridine
Reactant of Route 6
Reactant of Route 6
3-Phenylpyridine

Citations

For This Compound
1,160
Citations
H Rapoport, M Look, GJ Kelly - Journal of the American Chemical …, 1952 - ACS Publications
… of 3-phenylpyridine which they state may have been (but most probably was not) a mixture. Their spectrum agrees quite well with what we find for isomer-free 3-phenylpyridine (Fig. …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
TL Perry, K Jones, S Hansen, RA Wall - Journal of the neurological …, 1988 - Elsevier
… and 3-phenylpyridine which are both found in tea (Vitzthum et al. 1975a). 3-Phenylpyridine … the N-methylated tetrahydro derivatives of both 2-PP and of 3-phenylpyridine (3-PP) (Fig. 1). …
K Yoshida, T Kosone, C Kanadani, T Saito, T Kitazawa - Polyhedron, 2011 - Elsevier
… network bimetallic Fe Au spin crossover coordination polymer based on 3-phenylpyridine-coordinated iron centers and linear gold cyanide bridges {Fe(3-phenylpyridine) 2 [Au(CN) 2 ] 2 …
K Ha - Zeitschrift für Kristallographie-New Crystal Structures, 2013 - degruyter.com
… To a solution of Na2PdCl4 (0.1420 g, 0.483 mmol) in MeOH (30 ml) / H2O (20 ml) were added KSCN (0.5094 g, 5.242 mmol) and 3-phenylpyridine (0.1778 g, 1.146 mmol) and stirred …
K Ha - Zeitschrift für Kristallographie-New Crystal Structures, 2013 - degruyter.com
Crystal structure of diiodido-bis(3-phenylpyridine-kN)platinum(II), PtI2(C11H9N)2, C22H18I2N2Pt … Crystal structure of diiodido-bis(3-phenylpyridine-kN)platinum(II), PtI2(C11H9N)2 …
JW Streef, HJ Den Hertog… - Journal of heterocyclic …, 1985 - Wiley Online Library
… 2,6-dibromo-3-phenylpyridine as a … 3-phenylpyridine and 2,6-diamino-3-phenylpyridine. It was shown that neither 2-amino-6-bromo-3-phenyl- nor 6-amino-2-bromo-3-phenylpyridine …
K Ha - Zeitschrift für Kristallographie-New Crystal Structures, 2013 - degruyter.com
… defined by two N atoms from two 3-phenylpyridine ligands and two S atoms of two SCN– anions. The Pt atom is located on an inversion center, and therefore the asymmetric unit …
M Sanchez‐Sala, J Pons, Á Álvarez‐Larena… - …, 2017 - Wiley Online Library
The crystal structure of three new complexes of stoichiometry [Cu(pOHBz) 2 (dPy) 2 ] (pOHBz: p‐hydroxybenzoate, dPy= 4‐phenylpyridine, 4‐benzylpyridine, 3‐phenylpyridine) and its …
K Ha - Zeitschrift für Kristallographie-New Crystal Structures, 2014 - degruyter.com
… In the title structure, the central Pt(II) ion has a cisCl2N2 square-planar coordination defined by two N atoms from two distinct 3-phenylpyridine ligands and two chlorido ligands …
BR Carson, G Kenessey, JR Allan, G Liptay - Journal of thermal analysis, 1995 - Springer
… 3-phenylpyridine. The nickel complex has two chains of nickel atoms bonded to chlorine atoms, with the 3-phenylpyridine … and copper complexes of 3-phenylpyridine are given in Figs 1-…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.